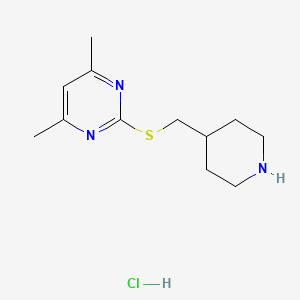

4,6-Dimethyl-2-((piperidin-4-ylmethyl)thio)pyrimidine hydrochloride

Descripción general

Descripción

“4,6-Dimethyl-2-((piperidin-4-ylmethyl)thio)pyrimidine hydrochloride” is a chemical compound with the molecular formula C12H20ClN3S. It has a molecular weight of 273.83 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “4,6-Dimethyl-2-((piperidin-4-ylmethyl)thio)pyrimidine hydrochloride” consists of a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms. This ring is substituted with two methyl groups at the 4th and 6th positions, and a piperidin-4-ylmethylthio group at the 2nd position .Aplicaciones Científicas De Investigación

Synthesis Approaches

Synthesis of Pyrimidine Derivatives : Xu, Zhu, and Wang (2013) detail a synthesis method for 4,6-dimethyl-2-(methylsulfonyl)pyrimidine, which is structurally related to 4,6-dimethyl-2-((piperidin-4-ylmethyl)thio)pyrimidine hydrochloride. Their process involves cyclocondensation, methylation, and oxidation steps, resulting in an overall yield of 75% (Defeng Xu, Zhiling Zhu, Ziqi Wang, 2013).

Spiro-Heterocycles Synthesis : A study by Padmavathi et al. (2004) discusses the creation of a new class of spiro-pyrimidines, which could provide insights into the synthesis of pyrimidine derivatives like 4,6-dimethyl-2-((piperidin-4-ylmethyl)thio)pyrimidine hydrochloride (V. Padmavathi, Boggu Jagan Mohan Reddy, B. Chandra, O. Reddy, A. Padmaja, 2004).

Thienopyrimidine Synthesis : Azab (2008) synthesized a series of thienopyrimidines, which is relevant due to the structural similarity with 4,6-dimethyl-2-((piperidin-4-ylmethyl)thio)pyrimidine hydrochloride. This study could provide insight into the synthesis methodologies for similar compounds (M. E. Azab, 2008).

Potential Applications

Antifungal Activity : Wang et al. (2018) synthesized novel pyrimidine derivatives and evaluated their antifungal activities. The study's focus on pyrimidine derivatives provides insights into the potential antifungal applications of similar compounds like 4,6-dimethyl-2-((piperidin-4-ylmethyl)thio)pyrimidine hydrochloride (Shi-Chun Wang, Jigang Gao, Shuai Zhang, Si‐Wei Liu, Lin Jiang, 2018).

Antimicrobial Activity Screening : Bhat and Begum (2021) conducted a study on the antimicrobial activity of pyrimidine carbonitrile derivatives. This research could suggest similar antimicrobial properties for 4,6-dimethyl-2-((piperidin-4-ylmethyl)thio)pyrimidine hydrochloride (Radhika Bhat, N. Begum, 2021).

Optoelectronic Applications : Hussain et al. (2020) investigated the nonlinear optical properties of thiopyrimidine derivatives, highlighting the potential use of such compounds in optoelectronics and medicine (A. Hussain, M. U. Khan, Muhammad Ibrahim, M. Khalid, Akbar Ali, S. Hussain, Muhammad Saleem, N. Ahmad, S. Muhammad, A. Al‐Sehemi, A. Sultan, 2020).

Synthesis of PI3K/mTOR Inhibitors : Xu et al. (2014) synthesized novel thiopyrano pyrimidine derivatives that could be used in the synthesis of PI3K/mTOR inhibitors, indicating potential applications in the development of cancer therapeutics (Shan Xu, Chengyu Sun, Fei Lei, Y. Tu, W. Zeng, Hui Xia, Pengwu Zheng, Wufu Zhu, 2014).

Heterocyclic Synthesis Applications : The study by Ho and Suen (2013) on the synthesis of novel heterocyclic compounds incorporating thiopyrimidine moieties suggests potential applications in the field of heterocyclic chemistry (Yuh-Wen Ho, Maw-Cherng Suen, 2013).

Safety and Hazards

Propiedades

IUPAC Name |

4,6-dimethyl-2-(piperidin-4-ylmethylsulfanyl)pyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3S.ClH/c1-9-7-10(2)15-12(14-9)16-8-11-3-5-13-6-4-11;/h7,11,13H,3-6,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCRLNUXPYPHLAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2CCNCC2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethyl-2-((piperidin-4-ylmethyl)thio)pyrimidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Chloro-5-fluorophenyl)oxy]aniline](/img/structure/B1490689.png)

![1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1490692.png)

![3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde](/img/structure/B1490693.png)

![2-Oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1490706.png)